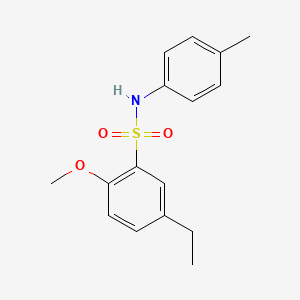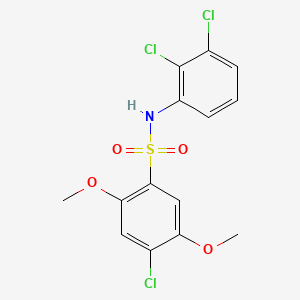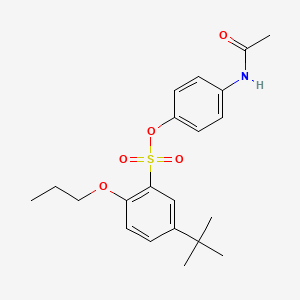
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is commonly referred to as 2C-B-NBOMe, and it belongs to the family of phenethylamines. The compound has gained attention due to its unique properties, which make it a valuable tool for scientific research.
Mecanismo De Acción
The mechanism of action of 2C-B-NBOMe involves the binding of the compound to the 5-HT2A receptor. This results in the activation of the receptor, which leads to a cascade of signaling events that ultimately affect mood, cognition, and perception. The compound has also been found to have some affinity for other receptors, including the 5-HT2B and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-B-NBOMe are not well understood. However, the compound has been found to have some similarities to other psychedelics, including LSD and psilocybin. The compound has been found to produce visual hallucinations, altered perception of time and space, and changes in mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2C-B-NBOMe in lab experiments include its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the effects of psychedelics on the brain. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using 2C-B-NBOMe in lab experiments include the lack of understanding of its biochemical and physiological effects, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2C-B-NBOMe. One direction is to further investigate the biochemical and physiological effects of the compound, which can help to better understand its mechanism of action. Another direction is to explore the potential therapeutic applications of the compound, particularly in the treatment of mood disorders and anxiety. Additionally, there is a need for more research on the long-term effects of the compound, particularly in terms of its potential for addiction and other adverse effects.
Métodos De Síntesis
The synthesis of 2C-B-NBOMe involves the reaction of 2C-B with 2-naphthylamine and sulfuric acid. The reaction results in the formation of the sulfonamide derivative of 2C-B. The compound can be purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2C-B-NBOMe has been used in various scientific research studies, including studies on the central nervous system and receptor binding. The compound has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound has also been used in studies on the effects of psychedelics on the brain.
Propiedades
IUPAC Name |
4-bromo-2,5-dimethoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-16-11-18(17(24-2)10-15(16)19)25(21,22)20-14-8-7-12-5-3-4-6-13(12)9-14/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJIJHBUUKXJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(naphthalen-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)






